molecular formula C22H22N2O3 B1613869 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile CAS No. 898757-58-9

2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile

Cat. No.: B1613869
CAS No.: 898757-58-9
M. Wt: 362.4 g/mol
InChI Key: CPNMETFLBSWDJY-UHFFFAOYSA-N
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Description

2-(4-(1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl)benzoyl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl)benzoyl)benzonitrile typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 1,4-dioxa-8-azaspiro[4The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The spirocyclic structure of the compound allows for unique interactions with biological targets, potentially leading to high specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile apart from similar compounds is its combination of a spirocyclic structure with benzoyl and benzonitrile groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable in specialized applications .

Properties

IUPAC Name

2-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c23-15-19-3-1-2-4-20(19)21(25)18-7-5-17(6-8-18)16-24-11-9-22(10-12-24)26-13-14-27-22/h1-8H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNMETFLBSWDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642846
Record name 2-{4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-58-9
Record name 2-[4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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